molecular formula C8H8Cl4O2 B14433182 2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid CAS No. 79211-74-8

2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid

Cat. No.: B14433182
CAS No.: 79211-74-8
M. Wt: 278.0 g/mol
InChI Key: ZVVFDUAUDUDKSO-UHFFFAOYSA-N
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Description

2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid is a synthetic organic compound that belongs to the class of cyclopropane carboxylic acids It is characterized by the presence of a cyclopropane ring substituted with chlorine and trichloroethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid typically involves the reaction of trichloroethylene with a suitable cyclopropane derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2,2-dimethylpropionic acid: A structurally similar compound with different substituents on the cyclopropane ring.

    trans-Chrysanthemic acid: Another cyclopropane carboxylic acid with different functional groups.

Uniqueness

2-Chloro-3,3-dimethyl-2-(trichloroethenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both chlorine and trichloroethenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

79211-74-8

Molecular Formula

C8H8Cl4O2

Molecular Weight

278.0 g/mol

IUPAC Name

2-chloro-3,3-dimethyl-2-(1,2,2-trichloroethenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H8Cl4O2/c1-7(2)3(6(13)14)8(7,12)4(9)5(10)11/h3H,1-2H3,(H,13,14)

InChI Key

ZVVFDUAUDUDKSO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C(=C(Cl)Cl)Cl)Cl)C(=O)O)C

Origin of Product

United States

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